molecular formula C21H15NO5 B4391612 2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide

2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide

Cat. No. B4391612
M. Wt: 361.3 g/mol
InChI Key: DSWLWNBIYPMTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide is a chemical compound with potential applications in scientific research. It is also known as FPhA and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of FPhA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. FPhA has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
FPhA has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. FPhA has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using FPhA in lab experiments is its potential to inhibit the activity of certain enzymes and pathways involved in various physiological processes. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on FPhA. One direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is the elucidation of its mechanism of action, which can help to better understand its biochemical and physiological effects. Additionally, the development of more efficient synthesis methods for FPhA can help to increase its availability for scientific research.

Scientific Research Applications

FPhA has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. FPhA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

properties

IUPAC Name

2-[2-(furan-2-yl)-4-oxochromen-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c23-18(22-14-7-2-1-3-8-14)13-26-21-19(24)15-9-4-5-10-16(15)27-20(21)17-11-6-12-25-17/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWLWNBIYPMTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide
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2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide
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2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide
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2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide
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2-{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}-N-phenylacetamide

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